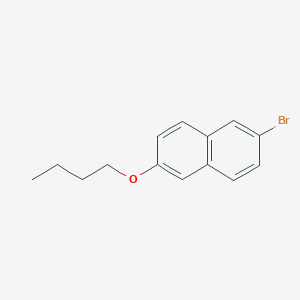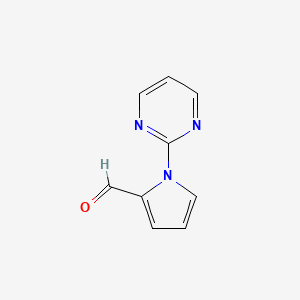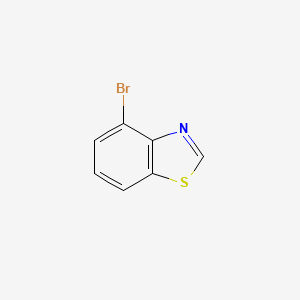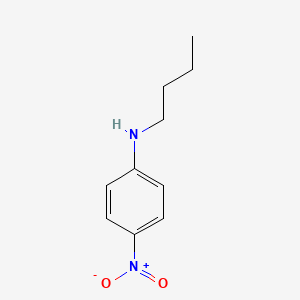
Dicyclopentylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclopentylmethanone is an organic compound with the molecular formula C11H18O. It features a central carbonyl group (C=O) bonded to two cyclopentyl rings. This compound is known for its unique cyclic structure and good thermal stability, making it a versatile building block in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dicyclopentylmethanone can be synthesized through various organic synthesis methods. One common approach involves the reaction of cyclopentylmagnesium bromide with cyclopentanone under controlled conditions. The reaction typically requires anhydrous conditions and a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction mixture is then quenched with water and extracted to obtain the desired product .
Industrial Production Methods: In industrial settings, this compound can be produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Dicyclopentylmethanone undergoes various chemical reactions, including:
Nucleophilic Addition Reactions: The carbonyl group is susceptible to attack by nucleophiles, leading to the formation of alcohols, imines, or enolates depending on the specific reaction conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can yield alcohols or other reduced products.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed:
Nucleophilic Addition: Formation of alcohols, imines, or enolates.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced products.
Scientific Research Applications
Organic Synthesis: It serves as a starting material for the synthesis of heterocyclic compounds, polycyclic aromatic hydrocarbons, and other complex molecules.
Material Science: Its unique properties make it a candidate for use in liquid crystals and polymers, enhancing thermal stability and mechanical strength.
Biological Studies: Derivatives of dicyclopentylmethanone have shown potential antimicrobial and anticancer activities, suggesting applications in the development of new antibiotics and anticancer agents.
Mechanism of Action
The mechanism by which dicyclopentylmethanone exerts its effects is primarily through its carbonyl group, which can participate in various chemical reactions. The carbonyl group acts as an electrophile, making it susceptible to nucleophilic attack. This property allows this compound to serve as a versatile intermediate in organic synthesis, facilitating the formation of various products through nucleophilic addition, oxidation, and reduction reactions.
Comparison with Similar Compounds
- Cyclopropyl ketone
- Dicyclopropyl ketone
- Cyclopentyl ketone
Comparison: Dicyclopentylmethanone is unique due to its two cyclopentyl rings bonded to a central carbonyl group, providing enhanced thermal stability and a distinct cyclic structure. Compared to cyclopropyl ketone and dicyclopropyl ketone, this compound offers greater stability and versatility in organic synthesis .
Properties
IUPAC Name |
dicyclopentylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c12-11(9-5-1-2-6-9)10-7-3-4-8-10/h9-10H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDXDEBDJICFAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396825 |
Source


|
| Record name | dicyclopentylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17610-48-9 |
Source


|
| Record name | dicyclopentylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
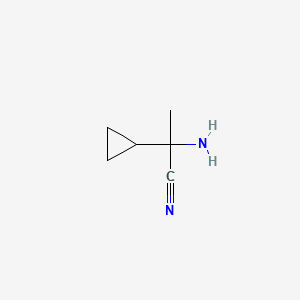
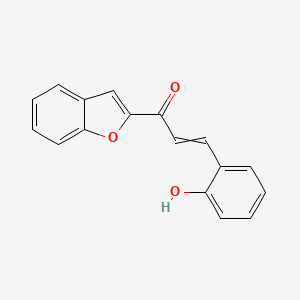
![4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275559.png)
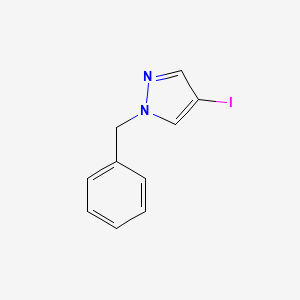
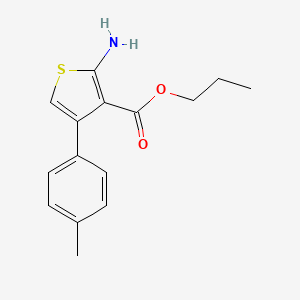
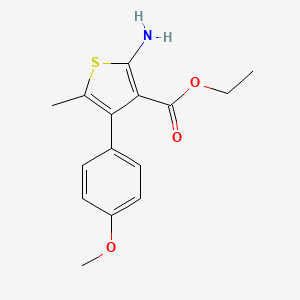
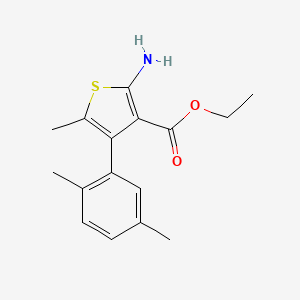

![[2-Amino-1-(2-chlorophenyl)ethyl]diethylamine](/img/structure/B1275570.png)
